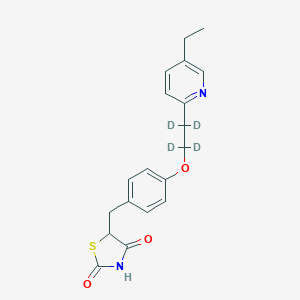
Pioglitazone-d4 (major)
Cat. No. B019505
Key on ui cas rn:
1134163-31-7
M. Wt: 360.5 g/mol
InChI Key: HYAFETHFCAUJAY-YQUBHJMPSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08969581B2
Procedure details


The N-oxide of racemic pioglitazone (935 mg, 2.54 mmol) was suspended in 12 mL CH2Cl2, then trifluoroacetic anhydride (TFAA, 1.49 mL, 12.69 mmol., 5 equiv.) was added and the reaction mixture was shaken at 50° C. After 24 h, an additional equivalent of TFAA was added and the vial was shaken for another 24 h. After the solvent and excess TFAA were evaporated, the resuting light yellow residue (1.922 g) was dissolved in 5 mL tetrahydrofuran (THF), and next a saturated NaHCO3 aqueous solution was added until gas evolution stopped (4 mL). The resulting solution was diluted with water (10 mL) and the mixture extracted with ethyl acetate (EtOAc, 3×20 mL). The combined organic layers were dried over Na2SO4, filtered and evaporated to provide the alcohol in crude form. The crude alcohol was purified by preparative HPLC (0.1% TFA water/acetonitrile gradient). Fractions containing the pure product were neutralized by addition of triethylamine, combined, and evaporated to provide a residue. The residue was redissolved in EtOAc and the organic layer was washed with brine then dried over Na2SO4. Evaporation of the solvent gave pure 5-({p-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione as a white foam (434.8 mg, 1.17 mmol, 46% yield). LC-MS: 373 (M+1).
[Compound]
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][O:11][C:12]2[CH:13]=[CH:14][C:15]([CH2:18][CH:19]3[S:25][C:23](=[O:24])[NH:22][C:20]3=[O:21])=[CH:16][CH:17]=2)=[N:7][CH:8]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=[O:29]>C(Cl)Cl>[CH2:2]([C:3]1[CH:4]=[CH:5][C:6]([CH:9]([OH:29])[CH2:10][O:11][C:12]2[CH:17]=[CH:16][C:15]([CH2:18][CH:19]3[S:25][C:23](=[O:24])[NH:22][C:20]3=[O:21])=[CH:14][CH:13]=2)=[N:7][CH:8]=1)[CH3:1]
|
Inputs


Step One
[Compound]
|
Name
|
N-oxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
935 mg
|
|
Type
|
reactant
|
|
Smiles
|
CCC=1C=CC(=NC1)CCOC=2C=CC(=CC2)CC3C(=O)NC(=O)S3
|
Step Three
|
Name
|
|
|
Quantity
|
1.49 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Step Five
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was shaken at 50° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the vial was shaken for another 24 h
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the solvent and excess TFAA were evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the resuting light yellow residue (1.922 g) was dissolved in 5 mL tetrahydrofuran (THF)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
next a saturated NaHCO3 aqueous solution was added until gas evolution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting solution was diluted with water (10 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture extracted with ethyl acetate (EtOAc, 3×20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1C=CC(=NC1)C(COC1=CC=C(C=C1)CC1C(NC(S1)=O)=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

